Phenoloxidase Inhibition: Substituent Effects
In a direct head-to-head comparison, salicylidene-4-bromoaniline inhibited partially purified phenoloxidase (PO) from Pieris rapae with an IC50 of 0.471 mmol L⁻¹. This is 1.6-fold more potent than the 4-chloro analog (IC50 = 0.732 mmol L⁻¹) and 1.4-fold more potent than the 4-nitro analog (IC50 = 0.675 mmol L⁻¹). However, it is 18.8-fold less potent than the unsubstituted parent salicylidene aniline (IC50 = 0.025 mmol L⁻¹) [1]. The KI values followed the same rank order: 8.390 mmol L⁻¹ (bromo), 10.059 mmol L⁻¹ (chloro), 20.198 mmol L⁻¹ (nitro), and 0.106 mmol L⁻¹ (unsubstituted), confirming that bromo substitution partially rescues binding affinity relative to chloro and nitro, but not to the level of the hydrogen-substituted parent.
| Evidence Dimension | Phenoloxidase inhibition potency (IC50 and KI) |
|---|---|
| Target Compound Data | IC50 = 0.471 mmol L⁻¹; KI = 8.390 mmol L⁻¹ |
| Comparator Or Baseline | Salicylidene-4-chloroaniline (IC50 = 0.732 mmol L⁻¹, KI = 10.059 mmol L⁻¹); salicylidene-4-nitroaniline (IC50 = 0.675 mmol L⁻¹, KI = 20.198 mmol L⁻¹); salicylidene aniline (IC50 = 0.025 mmol L⁻¹, KI = 0.106 mmol L⁻¹) |
| Quantified Difference | Bromo is 1.6× more potent than chloro, 1.4× more potent than nitro, but 18.8× less potent than unsubstituted. |
| Conditions | Partially purified phenoloxidase from Pieris rapae L.; spectrophotometric assay; 25°C. |
Why This Matters
This quantitative potency ranking across four analogs allows precise selection of inhibitor strength for insect PO studies, where the bromo compound offers intermediate potency distinct from both the overly potent unsubstituted compound and the weaker chloro/nitro derivatives.
- [1] Xiao, T., Xie, X. Y., Xue, C. B., Luo, W. C., Jiang, L., & Cao, S. (2008). Inhibitory effects of Schiff analogs of salicylidene aniline on phenoloxidase from Pieris rapae L. (Lepidoptera: Pieridae). Pesticide Biochemistry and Physiology, 91(1), 39–44. View Source
